1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol
Description
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C15H17NO4/c1-16-7-12(19)10-3-2-4-11(18)14(10)15(16)13-6-5-9(8-17)20-13/h2-6,12,15,17-19H,7-8H2,1H3 |
InChI Key |
SQKUOSJGLMHAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1C3=CC=C(O3)CO)C(=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthetic Approaches (Inferred from Structural Analogies)
Though direct synthetic procedures for this compound are scarce in literature, synthetic strategies can be inferred based on its structural components and known synthetic methodologies for related compounds:
Step 1: Synthesis of the Furan Moiety with Hydroxymethyl Substitution
- Starting from 5-hydroxymethylfurfural or related furfural derivatives, the furan ring with the hydroxymethyl substituent is prepared via oxidation and selective functional group manipulations.
Step 2: Construction of the Tetrahydroisoquinoline Core
Step 3: Coupling of Furan and Tetrahydroisoquinoline Units
- The furan moiety is linked to the tetrahydroisoquinoline core at the nitrogen atom (1-position) through nucleophilic substitution or reductive amination, yielding the target compound.
Step 4: Introduction of Hydroxyl Groups at Positions 4 and 8
- Hydroxylation at these positions can be achieved via selective oxidation or hydroxylation reactions using reagents such as osmium tetroxide or other dihydroxylation protocols.
Data Table: Summary of Preparation Routes and Conditions
Research Findings and Analytical Characterization
- Purity and Confirmation: The compound is typically isolated with purity greater than 95% as confirmed by HPLC analysis.
- Biological Relevance: It exhibits inhibitory activity on serine hydroxymethyl transferase, affecting amino acid metabolism, which may be related to its formation as a degradation product with potential biological implications.
- Stability Considerations: The formation of this compound during phenylephrine synthesis highlights the importance of drug-excipient compatibility and storage conditions to minimize impurity formation.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring and other functional groups can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted furan derivatives .
Scientific Research Applications
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it with three analogs: (i) furyl-containing heterocycles, (ii) hydroxymethyl-substituted derivatives, and (iii) isoquinoline-based prodrugs. Key differences in molecular architecture, physicochemical properties, and applications are summarized below.
Structural and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
2.1.1 Hydroxymethyl Furan Derivatives
The target compound shares a hydroxymethyl furan substituent with intermediates like those in , which synthesize triazolone derivatives via furan-carboxyaldehyde reactions . However, its tetrahydroisoquinoline core distinguishes it from triazolones, which exhibit different pharmacokinetic profiles due to their nitrogen-rich heterocycles.
2.1.2 Hydroxymethyl Tetrahydrofuran Analogs
The compound in , (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (a nucleoside analog), shares a hydroxymethyl group but replaces the furan with a purine-tethered tetrahydrofuran ring . This structural divergence results in distinct applications: nucleoside analogs are critical in antiviral therapies, while the target compound’s isoquinoline core aligns with alkaloid-derived pharmacology (e.g., kinase inhibition) .
2.1.3 Isoquinoline-Based Prodrugs
highlights prodrugs of dihydroisoquinoline derivatives bearing hydroxymethyl and chloroindazol groups . While the target compound lacks prodrug modifications, both share a partially saturated isoquinoline core, a feature associated with blood-brain barrier permeability and central nervous system targeting. The prodrug’s dichloroindazol substituent enhances metabolic stability, whereas the target compound’s furyl-diol system may prioritize solubility .
Research Findings and Implications
- Isoquinoline Core: Shared with ’s prodrug, this core is associated with diverse bioactivities, including anticancer and anti-inflammatory effects, though substituents dictate specificity .
- Furan vs.
Biological Activity
The compound 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol (also known as 4,8-THQ-HMF) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.3 g/mol
- InChIKey : SQKUOSJGLMHAHJ-UHFFFAOYSA-N
The structure features a tetrahydroisoquinoline core with hydroxymethyl and furan substituents, which are essential for its biological activity.
Spectroscopic Data
The compound's characterization can be supported by various spectroscopic methods, including NMR and mass spectrometry. For instance, the NMR data provides insights into the compound's conformational characteristics and electronic environment.
Pharmacological Effects
Research indicates that 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol exhibits several pharmacological properties:
- Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : There is evidence suggesting that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:
- Free Radical Scavenging : The hydroxymethyl and furan groups may contribute to the scavenging of free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in oxidative stress pathways.
Study 1: Antioxidant Activity
A study conducted by Dousa et al. (2011) evaluated the antioxidant potential of various isoquinoline derivatives, including 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
| Compound | IC50 (μM) | % Inhibition |
|---|---|---|
| 4,8-THQ-HMF | 25 | 75% |
| Control | - | - |
Study 2: Antimicrobial Properties
In a separate study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
